二乙基(TROC-氨基甲基)膦酸酯

描述

2,2,2-trichloroethyl N-(diethoxyphosphorylmethyl)carbamate, commonly known as DDVP, is a widely used insecticide that belongs to the carbamate family. It is a colorless liquid with a pungent odor and is used to control pests in various settings, including homes, gardens, and agricultural fields. DDVP is a potent insecticide that has been extensively studied for its efficacy and safety in controlling a wide range of pests.

科学研究应用

膦酸酯衍生物的合成

二乙基(TROC-氨基甲基)膦酸酯作为合成各种膦酸酯衍生物的前体。 这些衍生物在药物化学中很有价值,因为它们有可能成为酶抑制剂,特别是在治疗疟疾和癌症等疾病方面 .

肽合成中的保护基

该化合物用作肽合成中胺的保护基。 Troc 基团源于该化合物,在各种条件下稳定,并且可以选择性地去除,而不会干扰分子中的其他敏感官能团 .

有机合成中间体

作为有机合成中的中间体,该化合物用于制备复杂分子。 它与不同化学基团的反应性允许构建不同的分子结构,这在药物开发和材料科学中至关重要 .

分子生物学研究

在分子生物学中,该化合物的衍生物用于修饰 DNA 或 RNA,这有助于理解基因表达和调控的机制。 这对基因治疗和基因工程具有意义 .

农业化学品开发

膦酸酯化合物,包括二乙基(TROC-氨基甲基)膦酸酯的衍生物,正在探索其在开发新型除草剂和杀虫剂中的应用。 它们的行动方式通常涉及破坏害虫和杂草的生化途径 .

催化剂设计

该化合物还参与有机反应催化剂的设计。 它的膦酸酯基团可以与金属结合,形成加速化学反应的络合物,这对工业过程有利 .

材料科学应用

在材料科学中,正在研究该化合物在创造具有独特特性的新型聚合物中的潜力,例如提高耐用性或生物降解性。 这项研究对于推动可持续材料的发展至关重要 .

神经化学研究

最后,二乙基(TROC-氨基甲基)膦酸酯的衍生物用于神经化学研究神经递质的功能以及开发可以与神经系统相互作用以治疗神经系统疾病的药物 .

作用机制

Target of Action

Diethyl(TROC-aminomethyl)phosphonate, also known as 2,2,2-trichloroethyl N-(diethoxyphosphorylmethyl)carbamate or Diethyl ({[(2,2,2-trichloroethoxy)carbonyl]amino}methyl)phosphonate, has been found to interact with Diacylglycerol acyltransferase/mycolyltransferase Ag85C . This enzyme is responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein, which facilitates the attachment of Mycobacterium tuberculosis to murine alveolar macrophages .

Mode of Action

Phosphonates in general are known to form anadsorptive protective layer on the metallic surface . The adsorbed inhibitors can be connected to the metallic surface by means of chemical bonds (chemical adsorption) or physical forces (physical adsorption) .

Biochemical Pathways

It is known that all biosynthetic pathways for phosphonate natural products share the initial step in which phosphoenolpyruvate (pep) phosphomutase converts pep to phosphonopyruvate with a c–p bond .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Given its interaction with diacylglycerol acyltransferase/mycolyltransferase ag85c, it may influence the attachment of mycobacterium tuberculosis to murine alveolar macrophages .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Diethyl(TROC-aminomethyl)phosphonate. For instance, the presence of other chemicals, pH, temperature, and other environmental conditions can affect the compound’s stability and activity .

属性

IUPAC Name |

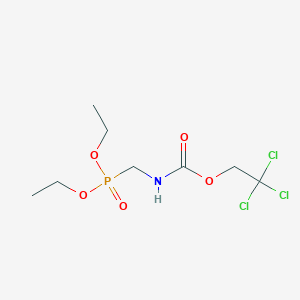

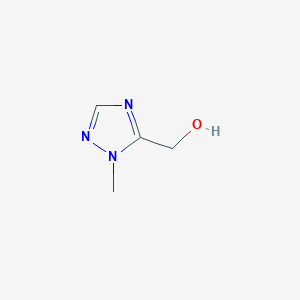

2,2,2-trichloroethyl N-(diethoxyphosphorylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl3NO5P/c1-3-16-18(14,17-4-2)6-12-7(13)15-5-8(9,10)11/h3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMXZUIYWOZELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CNC(=O)OCC(Cl)(Cl)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl3NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)